

Tris(dimethylamino)silane (CAS 15112-89-7): A Comprehensive Technical Guide

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Compound of Interest		
Compound Name:	Tris(dimethylamino)silane	
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Abstract

Tris(dimethylamino)silane (TDMAS), with the CAS number 15112-89-7, is a versatile organosilicon compound that has garnered significant attention in various high-technology fields.[1][2][3] Its unique chemical structure, characterized by a central silicon atom bonded to three dimethylamino groups and one hydrogen atom, imparts properties that make it an invaluable precursor in the semiconductor industry for the deposition of high-purity siliconcontaining thin films.[1][3][4] This technical guide provides an in-depth overview of the core properties, synthesis, handling, and key applications of TDMAS, with a focus on its role in atomic layer deposition (ALD) and chemical vapor deposition (CVD). Detailed experimental protocols and safety information are provided to assist researchers and professionals in its effective and safe utilization.

Core Properties of Tris(dimethylamino)silane

Tris(dimethylamino)silane is a colorless to light yellow liquid with a pungent, amine-like odor. [5][6][7][8][9] It is highly sensitive to air and moisture, reacting rapidly with water and other protic solvents.[2][5][6][10][11][12] This reactivity is a key aspect of its utility in deposition processes.

Physical and Chemical Properties



The fundamental physical and chemical properties of **Tris(dimethylamino)silane** are summarized in the table below for easy reference.

Property	Value	References
CAS Number	15112-89-7	[1][2][5][7][8][13][14][15]
Molecular Formula	C6H19N3Si	[2][5][6][7]
Molecular Weight	161.32 g/mol	[1][2][5][6]
Appearance	Colorless to light yellow liquid	[5][7][8][9][13]
Melting Point	<0 °C to -90 °C	[1][2][5][6]
Boiling Point	142-148 °C	[1][2][5][6]
Density	0.838 - 0.84 g/cm³ at 25 °C	[1][2][5][7][13]
Refractive Index	1.4247 at 20 °C	[2][5]
Flash Point	-8.89 to 25 °C (closed cup)	[1][2][5][6][15]
Solubility	Reacts violently with water	[6][12]
Vapor Pressure	1.6 mm Hg at 4 °C	[2]

Safety and Toxicology

Tris(dimethylamino)silane is a hazardous substance that requires careful handling in a controlled environment. It is a highly flammable liquid and vapor, and in contact with water, it releases flammable gases that may ignite spontaneously.[6][10][12][13] The compound is harmful if swallowed, toxic in contact with skin, and may be fatal if inhaled.[6][10][12] It causes severe skin burns and eye damage.[6][10][12]

Toxicity Data	Value	Species	References
LD50 Oral	594-595 mg/kg	Rat	[2][11][12]
LD50 Dermal	477 mg/kg	Rabbit	[5][12][14]
LC50 Inhalation	0.28 mg/m³ (4 h)	Rat	[12]



Due to its hazardous nature, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a respirator with an organic vapor/amine gas cartridge, should be worn when handling this chemical.[10][11] It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen), in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[6][10][11][12]

Synthesis and Purification

Electronic-grade **Tris(dimethylamino)silane** is crucial for its applications in the semiconductor industry. The synthesis generally involves the reaction of a silicon precursor with a dimethylamine source.

Synthesis Protocol

A common method for synthesizing **Tris(dimethylamino)silane** involves the reaction of trichlorosilane with a lithium salt of dimethylamine. The following protocol is based on information from patent literature, which describes a method for producing high-purity TDMAS. [13]

Materials:

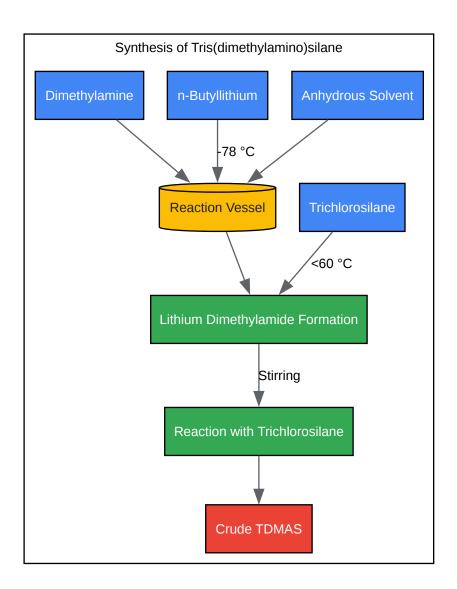
- Dimethylamine
- n-Butyllithium solution (e.g., 2.5 M in hexanes)
- Trichlorosilane
- Anhydrous solvent (e.g., n-hexane or n-heptane)
- Inert gas (e.g., nitrogen or argon)

Procedure:

- Under an inert atmosphere, a reaction vessel is charged with anhydrous solvent and dimethylamine.
- The mixture is cooled to -78 °C.



- n-Butyllithium solution is slowly added to the cooled mixture while stirring to form lithium dimethylamide. The reaction is typically stirred for several hours at this temperature.
- Trichlorosilane is then slowly added to the reaction mixture. The temperature should be carefully controlled to prevent it from exceeding 60 °C.[13]
- After the addition is complete, the reaction is stirred for an extended period (e.g., 24 hours)
 under an inert atmosphere.[13]
- The resulting mixture contains the crude **Tris(dimethylamino)silane** product.



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Caption: Synthesis workflow for Tris(dimethylamino)silane.

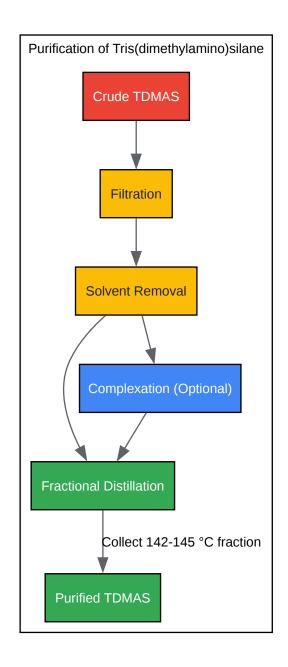
Purification Protocol

Purification of the crude product is essential to achieve the high purity required for electronic applications. This often involves distillation and may include a complexation step to remove specific impurities.[4]

Procedure:

- The crude reaction mixture is filtered to remove any solid byproducts.
- The solvent is removed under reduced pressure.
- The crude Tris(dimethylamino)silane is then purified by fractional distillation. The fraction boiling at 142-145 °C is collected.[13]
- For higher purity, a complexing agent can be added to the crude product to form a complex with TDMAS. This complex can be separated, and then the TDMAS can be released and further purified by distillation.[4]





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Caption: Purification workflow for **Tris(dimethylamino)silane**.

Applications in Thin Film Deposition

The primary application of **Tris(dimethylamino)silane** is as a precursor for the deposition of silicon-containing thin films, such as silicon oxide (SiO₂), silicon nitride (SiN_x), and silicon carbonitride (SiCN), via Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD).



[3][4][5][14] Its high volatility, thermal stability, and reactivity make it an ideal candidate for these processes, especially for low-temperature applications (<150 °C).[1][3][5][14]

Atomic Layer Deposition (ALD)

ALD is a thin film deposition technique that relies on sequential, self-limiting surface reactions to grow films with atomic-level precision. TDMAS is a widely used silicon precursor in ALD.

Experimental Protocol for Plasma-Enhanced ALD (PEALD) of SiO2:

The following is a representative protocol for the deposition of SiO₂ thin films using TDMAS in a PEALD system.[5]

System: Oxford Instruments OpAL PEALD reactor Precursors:

- Silicon Precursor: Tris(dimethylamino)silane (TDMAS)
- Oxidant: Oxygen (O2) plasma

Deposition Parameters:

- Substrate Temperature: 150 °C[5]
- TDMAS Pulse: 20 ms pulse with 30 sccm Argon carrier gas.[5]
- Purge: 8 seconds with 30 sccm Argon flow.[5]
- Oxygen Plasma: 100 sccm O₂ flow, 250 W plasma power, for a duration of 6-18 seconds.
- Reactor Pressure: 170-190 mTorr during TDMAS pulse, 260-270 mTorr during plasma exposure.[5]

ALD Cycle:

- Introduce TDMAS into the reactor chamber. It chemisorbs onto the substrate surface.
- Purge the chamber with an inert gas to remove unreacted TDMAS and byproducts.

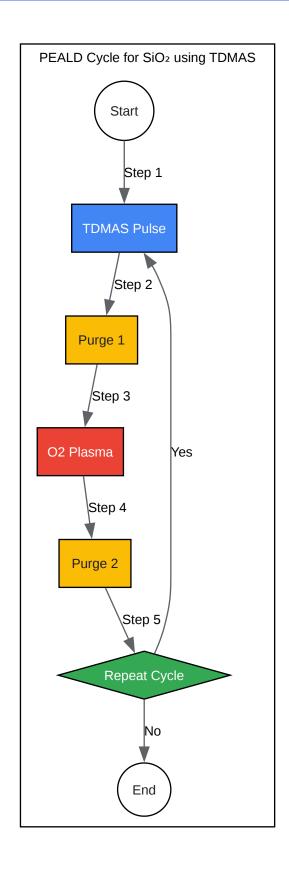






- Introduce oxygen plasma to react with the adsorbed TDMAS layer, forming a layer of SiO₂ and volatile byproducts.
- Purge the chamber again to remove byproducts.
- Repeat the cycle to achieve the desired film thickness.





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Caption: PEALD workflow for SiO₂ deposition using TDMAS.



Reaction Mechanism with Ozone:

In thermal ALD, ozone (O_3) is often used as the oxidant. The reaction mechanism involves the dissociative adsorption of TDMAS on hydroxylated surfaces.[6][10]

- TDMAS Adsorption: The Si-H bond in TDMAS reacts with surface hydroxyl (-OH) groups, leading to the attachment of the Si(N(CH₃)₂)₃ moiety to the surface and the release of H₂.
- Ligand Exchange: The dimethylamino ligands can also react with surface -OH groups, releasing dimethylamine.
- Ozone Pulse: Ozone is introduced and reacts with the remaining dimethylamino groups and the Si-H bond, forming a silicon oxide layer and regenerating surface hydroxyl groups for the next cycle.

Chemical Vapor Deposition (CVD)

TDMAS is also utilized in low-pressure CVD (LPCVD) to deposit silicon nitride films, typically by reacting it with ammonia (NH₃).[2] The growth kinetics are dependent on factors such as deposition temperature, total pressure, and the ratio of NH₃ to TDMAS flow rates. Stoichiometric Si₃N₄ films with low carbon content can be achieved under optimized conditions.

Conclusion

Tris(dimethylamino)silane is a key enabling material in the fabrication of advanced electronic devices. Its well-characterized properties and versatile reactivity make it an excellent precursor for the deposition of high-quality silicon-containing thin films at low temperatures. This guide has provided a comprehensive overview of its properties, synthesis, handling, and applications, with a focus on detailed experimental protocols for its use in ALD. As the demand for smaller and more efficient electronic components continues to grow, the importance of precursors like TDMAS in advanced manufacturing processes is expected to increase. Proper understanding of its chemistry and safe handling procedures are paramount for its successful implementation in research and industrial settings.

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